2-((4-Bromobenzyl)oxy)ethanol

ALDH3A1 inhibition Cancer stem cell Chemoresistance

Select 2-((4-Bromobenzyl)oxy)ethanol for its unmatched bifunctional utility: the para-bromobenzyl handle delivers 82% Suzuki-Miyaura coupling yield (vs. 47% for ortho-isomer), while the terminal primary alcohol enables PEGylation, esterification, or conjugation without ablating target engagement. This scaffold achieves 47.6× greater ALDH3A1 inhibition and 6.9× greater CYP4Z1 inhibition than structurally similar analogs, providing a decisive advantage in chemoresistance and breast cancer probe development. Choose this building block when synthetic efficiency, SAR fidelity, and material economy are non-negotiable.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 400837-92-5
Cat. No. B3059500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromobenzyl)oxy)ethanol
CAS400837-92-5
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COCCO)Br
InChIInChI=1S/C9H11BrO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
InChIKeyLLQTUWZOWFAZCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Bromobenzyl)oxy)ethanol (CAS 400837-92-5): Chemical Identity and Core Reactivity Profile for Research Procurement


2-((4-Bromobenzyl)oxy)ethanol (CAS 400837-92-5) is a brominated aromatic ether-alcohol with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol [1]. It features a para-bromophenyl ring linked via a methylene ether bridge to an ethylene glycol moiety, endowing it with bifunctional reactivity through the aryl bromide handle (suitable for cross-coupling) and the terminal primary alcohol (amenable to oxidation, esterification, or etherification) . This structural duality positions it as a versatile intermediate in medicinal chemistry and materials science, particularly where sequential derivatization of distinct functional handles is required [2].

Why 2-((4-Bromobenzyl)oxy)ethanol Cannot Be Interchanged with Common Structural Analogs


Procurement decisions for 2-((4-Bromobenzyl)oxy)ethanol must recognize that even minor structural variations among in-class compounds produce significant divergence in both biological target engagement profiles and synthetic utility. Replacement with 4-bromobenzyl alcohol eliminates the ethylene glycol spacer, drastically altering polarity (XLogP3 shifts from 1.6 to ~2.3) [1] and ablating the capacity for downstream PEGylation or hydrophilic linker installation. Conversely, substitution with 2-(4-bromophenoxy)ethanol replaces the benzylic methylene with a direct aryl-ether bond, modifying conformational flexibility and electronic distribution at the reactive bromine center . The quantitative evidence below establishes that these structural distinctions translate into measurable differences in enzyme inhibition potency, binding selectivity, and cross-coupling efficiency—parameters that directly impact experimental reproducibility and research outcomes.

Quantitative Differentiation Evidence: 2-((4-Bromobenzyl)oxy)ethanol vs. Analogs


ALDH3A1 Inhibition: Sub-Micromolar Potency Advantage Over 4-Bromobenzyl Alcohol

2-((4-Bromobenzyl)oxy)ethanol inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 μM [1]. The structurally simpler analog 4-bromobenzyl alcohol lacks the ethylene glycol ether moiety and exhibits negligible ALDH3A1 inhibition at concentrations up to 100 μM . This differential activity is attributed to the enhanced binding pocket occupancy provided by the extended linker region in the target compound.

ALDH3A1 inhibition Cancer stem cell Chemoresistance

CYP4Z1 Inhibition: Superior Potency vs. Closest Ether-Linked Structural Congener

2-((4-Bromobenzyl)oxy)ethanol inhibits CYP4Z1 with an IC50 of 7.20 μM in human HepG2 cell membranes [1]. The closest ether-linked analog, 2-(4-bromophenoxy)ethanol (where the benzylic CH2 is replaced by a direct aryl-ether oxygen), shows substantially reduced CYP4Z1 inhibition (IC50 >50 μM) . The presence of the benzylic methylene spacer in the target compound appears critical for optimal interaction with the CYP4Z1 active site.

CYP4Z1 inhibition Breast cancer Cytochrome P450

CREBBP Bromodomain Binding Affinity: 20-Fold Selectivity Over BRD4

2-((4-Bromobenzyl)oxy)ethanol binds to the CREBBP bromodomain with a Kd of 1.53 μM, while exhibiting substantially weaker affinity for the structurally related BRD4 bromodomain (Kd = 31.3 μM) [1]. This represents a 20.5-fold selectivity window favoring CREBBP over BRD4. In contrast, the non-brominated benzyl analog 2-(benzyloxy)ethanol shows comparable weak affinity for both bromodomains (CREBBP Kd = 45.2 μM; BRD4 Kd = 42.8 μM) with negligible selectivity [2].

CREBBP Bromodomain Epigenetics Selectivity

Suzuki-Miyaura Cross-Coupling Reactivity: Enhanced Yield vs. ortho-Substituted Bromobenzyl Congeners

The para-bromobenzyl moiety in 2-((4-bromobenzyl)oxy)ethanol participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids, enabling modular extension of the aromatic core while preserving the ethylene glycol handle [1]. Under standardized conditions (Pd(PPh3)4, K2CO3, DMF/H2O, 80°C), coupling with phenylboronic acid proceeds with 82% isolated yield. In contrast, the ortho-bromobenzyl isomer (2-((2-bromobenzyl)oxy)ethanol) yields only 47% under identical conditions due to steric hindrance at the reaction center [2].

Suzuki-Miyaura coupling Cross-coupling Synthetic utility

Research and Industrial Applications Where 2-((4-Bromobenzyl)oxy)ethanol Provides Verified Advantage


ALDH3A1-Targeted Cancer Stem Cell Probe Development

2-((4-Bromobenzyl)oxy)ethanol demonstrates 47.6-fold greater ALDH3A1 inhibitory potency relative to 4-bromobenzyl alcohol [1], establishing it as a superior starting point for developing chemical probes targeting ALDH3A1-dependent cancer stem cell populations. Researchers investigating chemoresistance mechanisms in ovarian, lung, or breast cancer models should prioritize this compound for initial hit validation and structure-activity relationship (SAR) expansion.

CYP4Z1 Pharmacological Tool Compound Synthesis

The 6.9-fold potency advantage of 2-((4-bromobenzyl)oxy)ethanol over 2-(4-bromophenoxy)ethanol for CYP4Z1 inhibition [2] makes it the preferred scaffold for generating tool compounds to interrogate CYP4Z1 function in breast cancer biology. The retained ethylene glycol moiety further permits conjugation to affinity tags or fluorescent reporters without ablating target engagement.

CREBBP-Selective Bromodomain Inhibitor Library Construction

With a 20.5-fold selectivity window for CREBBP over BRD4 (compared to negligible selectivity for the non-brominated analog) [3], 2-((4-bromobenzyl)oxy)ethanol serves as an optimal fragment for parallel library synthesis. The para-bromobenzyl handle enables Suzuki diversification while the terminal alcohol facilitates PEG linker installation—a dual-functional advantage not available from simpler 4-bromobenzyl building blocks.

High-Yield Suzuki-Miyaura Derivatization for Medicinal Chemistry Campaigns

The 82% Suzuki-Miyaura cross-coupling yield (vs. 47% for the ortho-isomer) [4] supports the selection of 2-((4-bromobenzyl)oxy)ethanol when synthetic efficiency and material economy are paramount. This yield differential is particularly consequential in parallel synthesis workflows where cumulative losses across multiple steps determine overall library quality and cost.

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